molecular formula C18H16N2O3S2 B305762 N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

Cat. No. B305762
M. Wt: 372.5 g/mol
InChI Key: LANVUXPDLOQIJX-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide exhibits a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals, which can cause cellular damage. Additionally, N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide in lab experiments is its ability to exhibit multiple pharmacological activities. This compound can be used to study the mechanisms of action of various enzymes and signaling pathways, making it a valuable tool for researchers in the field of medicinal chemistry. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide. One area of interest is the development of new drugs based on this compound. Researchers can explore the potential of modifying the structure of this compound to improve its pharmacological properties and reduce its toxicity. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and its effects on various biological systems. Finally, the potential of N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide as a therapeutic agent for the treatment of various diseases can be explored.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-dimethylaniline with thiophene-2-carbaldehyde in the presence of acetic anhydride and triethylamine to form the corresponding imine. This imine is then reacted with thiosemicarbazide and acetic anhydride to yield the final product.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide has been the subject of extensive research due to its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of new drugs.

properties

Product Name

N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H16N2O3S2/c1-11-5-3-6-12(2)16(11)19-15(21)10-20-17(22)14(25-18(20)23)9-13-7-4-8-24-13/h3-9H,10H2,1-2H3,(H,19,21)/b14-9+

InChI Key

LANVUXPDLOQIJX-NTEUORMPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=O

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.